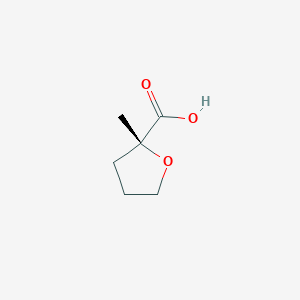
N*1*-(2,4-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel compounds were synthesized by the reductive amination of 7-methoxy-3-phenyl-4- (3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Applications De Recherche Scientifique
Synthesis and Neuroleptic Activity of Benzamides
This study focused on designing and synthesizing a series of benzamides from N,N-disubstituted ethylenediamines, including structures similar to the compound , as potential neuroleptics. The synthesized compounds were evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats. It was found that modifications in the molecular structure, particularly the introduction of a benzyl group and a methyl group at specific positions, significantly enhanced the neuroleptic activity of the compounds. One of the compounds demonstrated remarkable potency, being substantially more active than established drugs like haloperidol and metoclopramide, suggesting its potential use as a potent neuroleptic with minimal side effects (Iwanami et al., 1981).
Environmental Impact and Cytochrome P450 Induction
Research into 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE), a persistent environmental contaminant and a metabolite of DDT, has shown that it can induce the expression of rat hepatic cytochrome P450 2B and 3A through the activation of nuclear receptors. This induction is similar to that caused by phenobarbital and suggests that environmental compounds like DDE can influence the metabolism of both endogenous and exogenous substrates through nuclear receptor-mediated mechanisms (Wyde et al., 2003).
Synthesis of Chlorinated Tetracyclic Compounds for Antidepressant Activity
A study on the synthesis of chlorinated tetracyclic compounds aimed at exploring their potential antidepressant effects revealed significant findings. Compounds synthesized as analogs to known anxiolytic and antidepressant drugs demonstrated notable antidepressant activity in mice, as evidenced by reduced immobility times in the forced swimming test. These results indicate the potential of these synthesized compounds as effective antidepressants (Karama et al., 2016).
Propriétés
IUPAC Name |
N'-[(2,4-dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Cl2N2/c1-2-15(6-5-14)8-9-3-4-10(12)7-11(9)13/h3-4,7H,2,5-6,8,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJDKKLFVQFTHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90511756 | |
| Record name | N~1~-[(2,4-Dichlorophenyl)methyl]-N~1~-ethylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90511756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,4-Dichlorobenzyl)-N1-ethylethane-1,2-diamine | |
CAS RN |
61694-93-7 | |
| Record name | N~1~-[(2,4-Dichlorophenyl)methyl]-N~1~-ethylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90511756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



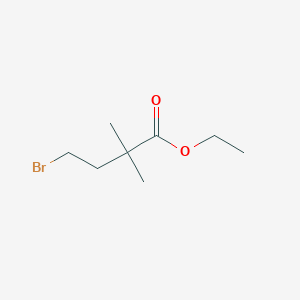
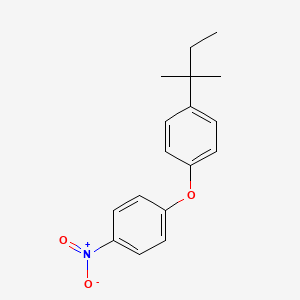
![1-[(4-Nitrophenyl)sulfanyl]-3-(trifluoromethyl)benzene](/img/structure/B3054645.png)
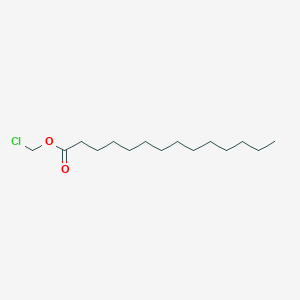


![Oxazolo[4,5-c]quinolin-2(3H)-one, 8-bromo-](/img/structure/B3054650.png)



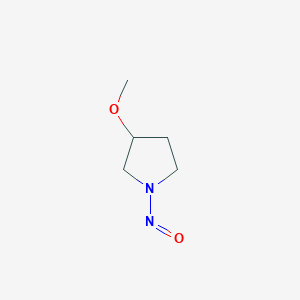
![4H-Cyclopenta[lmn]phenanthridine 5,9-dione](/img/structure/B3054661.png)

